Structural Differentiation: N-(p-Tolyl) vs. N-Phenyl Sulfonamide Substituent Modulates TNF-α Inhibitory Potency by Class-Level SAR
1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide bears a 4-methylphenyl (p-tolyl) substituent on the sulfonamide nitrogen, distinguishing it from the unsubstituted N-phenyl analog S10, which was characterized in the Deng et al. (2018) TNF-α inhibitor study [1]. In direct cellular assays, S10 exhibited a TNF-α IC₅₀ of 14 μM, representing a 2.2-fold improvement over the reference compound EJMC-1 (IC₅₀ = 42 μM) [1]. The SAR study further demonstrated that the most optimized analog 4e achieved an IC₅₀ of 3 μM—a 14-fold enhancement over EJMC-1—through para-substitution on the phenyl ring with an indole moiety [1]. The p-tolyl group in CAS 438488-81-4 introduces both steric bulk and electron-donating character relative to the parent phenyl, positioning it intermediately within the SAR landscape: predicted to confer greater potency than the unsubstituted phenyl analog but requiring direct head-to-head comparison to confirm magnitude of difference relative to optimized leads.
| Evidence Dimension | TNF-α inhibitory activity (cell-based assay IC₅₀) |
|---|---|
| Target Compound Data | Not directly characterized in peer-reviewed literature; class-based SAR predicts intermediate potency between S10 (14 μM) and 4e (3 μM) based on p-tolyl substituent properties [1] |
| Comparator Or Baseline | S10 (N-phenyl analog): IC₅₀ = 14 μM; EJMC-1 (reference): IC₅₀ = 42 μM; 4e (optimized lead): IC₅₀ = 3 μM [1] |
| Quantified Difference | S10 shows 3-fold improvement over EJMC-1; 4e shows 14-fold improvement over EJMC-1; CAS 438488-81-4 potency not yet determined |
| Conditions | Cell-based TNF-α inhibition assay using HEK-293T cells; SPR competitive binding assay for initial screening [1] |
Why This Matters
For procurement decisions, the p-tolyl substituent represents a chemically distinct point of structural variation within a scaffold where even subtle aromatic modifications produce measurable potency shifts, making this compound a non-interchangeable screening candidate distinct from S10 or 4e.
- [1] Deng X, et al. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Front Chem. 2018;6:98. doi:10.3389/fchem.2018.00098 View Source
